Product packaging for 2-(Pyrrolidin-1-ylmethyl)benzonitrile(Cat. No.:CAS No. 135277-07-5)

2-(Pyrrolidin-1-ylmethyl)benzonitrile

Cat. No.: B148883
CAS No.: 135277-07-5
M. Wt: 186.25 g/mol
InChI Key: SGOHCCLAFSXLCP-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylmethyl)benzonitrile is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2 B148883 2-(Pyrrolidin-1-ylmethyl)benzonitrile CAS No. 135277-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-11-5-1-2-6-12(11)10-14-7-3-4-8-14/h1-2,5-6H,3-4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOHCCLAFSXLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427867
Record name 2-(pyrrolidin-1-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135277-07-5
Record name 2-(pyrrolidin-1-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization and Conformational Analysis of 2 Pyrrolidin 1 Ylmethyl Benzonitrile and Analogues

X-ray Crystallography for Elucidating Solid-State Structures

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule as it is packed within the crystal lattice.

The study of such analogues allows for the prediction of the solid-state structure of 2-(Pyrrolidin-1-ylmethyl)benzonitrile. It is anticipated that the benzonitrile (B105546) and pyrrolidine (B122466) rings would be oriented to minimize steric hindrance, and the pyrrolidine ring itself would exhibit a puckered conformation, likely an envelope or twist form, rather than a planar arrangement.

Table 1: Representative Crystallographic Data for an Analogue Compound, 3-[(2-Hydroxy-1-naphthyl)(pyrrolidin-1-yl)methyl]benzonitrile. nih.gov
ParameterValue
Chemical FormulaC₂₂H₂₀N₂O
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)18.735 (4)
b (Å)10.475 (2)
c (Å)18.122 (4)
Volume (ų)3556.4 (12)
Z (Molecules per unit cell)8
Pyrrolidine Ring ConformationHalf-chair

Spectroscopic Investigations for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of a compound, providing detailed information about its chemical environment, connectivity, and functional groups. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are primary tools for the characterization of this compound.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons, and the pyrrolidine ring protons. The four protons on the ortho-substituted benzene (B151609) ring would appear in the aromatic region (typically δ 7.3-7.7 ppm), showing complex splitting patterns due to their coupling with each other. The benzylic methylene protons (-CH₂-) connecting the two ring systems would likely appear as a singlet around δ 3.6-3.8 ppm. The eight protons of the pyrrolidine ring would appear in the upfield region, typically as two multiplets: one for the four protons alpha to the nitrogen (δ ~2.5-2.7 ppm) and another for the four protons beta to the nitrogen (δ ~1.7-1.9 ppm).

Table 2: Predicted ¹H NMR Spectral Data for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (C₆H₄)7.3 – 7.7Multiplet (m)4H
Benzylic (-CH₂-)~3.7Singlet (s)2H
Pyrrolidine (α-CH₂)~2.6Multiplet (m)4H
Pyrrolidine (β-CH₂)~1.8Multiplet (m)4H

¹³C NMR Spectroscopy The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this molecule, eleven unique carbon signals are expected. The nitrile carbon (-C≡N) would appear around δ 118-120 ppm. The two quaternary carbons of the benzonitrile ring (one attached to the nitrile and one to the methylene group) would appear in the aromatic region, along with the four CH carbons of the ring (δ ~125-145 ppm). The benzylic methylene carbon would be found around δ 60 ppm, while the two distinct sets of carbons in the pyrrolidine ring would appear further upfield, with the α-carbons around δ 54 ppm and the β-carbons around δ 24 ppm. rsc.org

Table 3: Predicted ¹³C NMR Spectral Data for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Nitrile (-C≡N)~118
Aromatic (C₆H₄)125 – 145
Benzylic (-CH₂)~60
Pyrrolidine (α-C)~54
Pyrrolidine (β-C)~24

FT-IR Spectroscopy Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The FT-IR spectrum of this compound would show several characteristic absorption bands. A sharp, medium-intensity band around 2220-2230 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. spectrabase.com Aromatic C-H stretching would be observed as a series of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and methylene groups would appear just below 3000 cm⁻¹. Other key bands include C-N stretching and aromatic C=C stretching vibrations in the fingerprint region (below 1600 cm⁻¹).

Table 4: Predicted FT-IR Absorption Bands for this compound.
Vibrational ModeExpected Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3050 – 3150Medium-Weak
Aliphatic C-H Stretch2850 – 2970Medium-Strong
Nitrile (C≡N) Stretch2220 – 2230Sharp, Medium
Aromatic C=C Stretch1450 – 1600Medium-Weak
C-N Stretch1180 – 1250Medium

Conformational Dynamics and Pseudorotation of the Pyrrolidine Ring System

Unlike rigid aromatic rings, the five-membered saturated pyrrolidine ring is non-planar and highly flexible. nih.gov Its conformational dynamics are described by a phenomenon known as pseudorotation, which involves continuous puckering of the ring without passing through a high-energy planar state. nih.gov This process allows the ring to interconvert rapidly between various low-energy conformations, primarily the "envelope" (E) and "twist" (T) forms. nih.gov

The specific conformation of the pyrrolidine ring at any given moment can be described by two key parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φₘₐₓ). The phase angle defines which atoms are out of the plane, while the puckering amplitude describes the degree of that deviation.

The substituents on the pyrrolidine ring, including the N-substituent, play a crucial role in determining the preferred conformation. nih.gov Inductive and stereoelectronic factors can create an energetic preference for certain puckering states, such as Cγ-exo or Cγ-endo conformations. nih.gov For the unsubstituted pyrrolidine molecule, the energy barrier for pseudorotation is very low, determined to be approximately 220 ± 20 cm⁻¹ (about 2.6 kJ/mol). nih.gov This low barrier means that at room temperature, the ring is in constant, rapid motion, interconverting between its various conformational states.

The conformational preferences of the pyrrolidine ring in molecules like this compound are typically studied using advanced NMR techniques, which can measure vicinal proton-proton coupling constants (³JHH). These coupling constants are dependent on the dihedral angles between the protons, which are in turn dictated by the ring's pucker. By analyzing these values, researchers can determine the time-averaged conformational distribution of the ring in solution. frontiersin.org Computational methods, such as Density Functional Theory (DFT), are also employed to calculate the energy of different conformers and map the pseudorotational pathway, providing theoretical support for experimental observations. nih.govresearchgate.net The presence of the N-benzyl group is expected to influence the conformational equilibrium of the pyrrolidine ring, though the interconversion between conformers remains a rapid and dynamic process.

Computational Chemistry and in Silico Modeling of 2 Pyrrolidin 1 Ylmethyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These methods allow for the detailed investigation of molecular orbitals, charge distribution, and electrostatic potential, which collectively govern the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. pku.edu.cn A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For 2-(Pyrrolidin-1-ylmethyl)benzonitrile, the HOMO is expected to be localized primarily on the electron-rich regions, namely the benzonitrile (B105546) ring and the nitrogen atom of the pyrrolidine (B122466) moiety. The LUMO, conversely, is likely distributed over the electron-deficient nitrile group and the aromatic ring. The HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule.

Table 1: Illustrative FMO Properties of this compound

Parameter Energy (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.2 Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.

Note: The values presented are hypothetical and representative for a molecule of this type, derived from DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. usc.edu It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. materialsciencejournal.org This analysis is particularly useful for understanding hyperconjugation, charge delocalization, and intramolecular charge transfer (ICT). materialsciencejournal.orgacadpubl.eu

Table 2: Key NBO Interactions in this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
n(Npyrrolidine) π*(Caromatic-Caromatic) ~5.2 Hyperconjugative

Note: E(2) values are illustrative, representing the stabilization energy from donor-acceptor interactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.netchemrxiv.org The MEP map uses a color scale to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes electron-deficient areas (positive potential), the preferred sites for nucleophilic attack. researchgate.net Green and yellow represent regions with neutral or intermediate potential. researchgate.net

For this compound, the MEP map would show the most negative potential (red) concentrated around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair electrons. The regions around the hydrogen atoms of the pyrrolidine ring and the methylene (B1212753) bridge would exhibit a positive potential (blue), making them potential sites for nucleophilic interaction. The benzene (B151609) ring would display a gradient of potential, being generally electron-rich (yellow to light red) but less so than the nitrile nitrogen.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). bohrium.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Docking simulations of this compound with various protein targets can predict its binding modes and estimate its binding affinity, often expressed as a docking score or binding energy. The molecule possesses several features that can contribute to protein binding:

Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. nih.govresearchgate.net

Hydrophobic Interactions: The benzene ring and the aliphatic pyrrolidine ring can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in a protein's binding pocket.

Pi-Interactions: The aromatic benzonitrile ring can participate in π-π stacking or π-cation interactions with appropriate residues like phenylalanine, tyrosine, or tryptophan.

The specific interactions and the resulting binding affinity depend entirely on the topology and amino acid composition of the target protein's active site. For instance, docking studies on pyrrolidine derivatives have shown interactions with key residues in the active sites of enzymes like Mcl-1 inhibitors and glucosamine-6-phosphate synthase. bohrium.commdpi.com

Table 3: Potential Protein-Ligand Interactions for this compound

Interaction Type Functional Group Involved Potential Interacting Amino Acid Residues
Hydrogen Bond Acceptor Nitrile group (-C≡N) Serine, Threonine, Tyrosine, Lysine
Hydrophobic Interactions Phenyl ring, Pyrrolidine ring Alanine, Valine, Leucine, Isoleucine

The parent structure of this compound is achiral. However, the introduction of substituents on the pyrrolidine ring or the methylene bridge could create one or more chiral centers. Chirality is a critical factor in molecular recognition, as biological systems like protein receptors are themselves chiral. nih.gov

Enantiomers (non-superimposable mirror images) of a chiral molecule can exhibit significantly different binding affinities and biological activities because they interact differently with the three-dimensional arrangement of amino acids in a binding site. nih.gov For example, in related pyrrolidine-containing compounds, the specific stereoisomer and the spatial orientation of substituents can determine the molecule's selectivity and potency for a given biological target. nih.gov If a chiral center were introduced at the methylene carbon connecting the two rings, the resulting R and S enantiomers would present their respective pyrrolidine and benzonitrile moieties in distinct spatial orientations, leading to potentially different binding modes and affinities with a target protein.

Structure-Based Drug Design and De Novo Generation using Computational Approaches

Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structure of a biological target, typically a protein or nucleic acid, to design and optimize ligands that can modulate its function. For this compound, the application of SBDD would begin with the identification of a relevant biological target. The pyrrolidine scaffold is a common motif in many biologically active compounds, and its derivatives have been investigated as inhibitors for a range of enzymes. nih.gov

For instance, computational studies on 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) have demonstrated the utility of these approaches. nih.govmanchester.ac.uk In such a study, the crystal structure of the target enzyme is used to predict the binding mode of the ligand. Molecular docking simulations, a key component of SBDD, can be employed to position this compound within the active site of a target protein. These simulations calculate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.govmanchester.ac.uk

The predicted binding mode for a related compound, (3R,4R)-21g, a 4-(pyrrolidin-3-yl)benzonitrile derivative, showed that the nitrile group forms a crucial hydrogen bond with Lys661 in the LSD1 active site. manchester.ac.uk Similarly, for this compound, docking studies could reveal how the pyrrolidine ring, the benzyl (B1604629) group, and the nitrile moiety contribute to binding.

The insights gained from docking studies can then be used to guide the de novo generation of new molecules with improved properties. De novo design algorithms can build new molecules atom-by-atom or fragment-by-fragment within the constraints of the target's active site. arxiv.org Starting with the this compound scaffold, these programs could suggest modifications to enhance binding affinity, selectivity, or pharmacokinetic properties. For example, substitutions on the phenyl ring or the pyrrolidine ring could be explored to form additional favorable interactions with the target.

To further refine the understanding of the ligand-target interactions, molecular dynamics (MD) simulations can be performed. nih.govplos.orgnih.gov MD simulations provide a dynamic view of the complex, allowing for the assessment of its stability and the conformational changes that may occur upon ligand binding. The stability of the complex can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. plos.orgnih.gov

Table 1: Example of In Silico Parameters for a Pyrrolidine Derivative Inhibitor (Compound 21g) Targeting LSD1. nih.govmanchester.ac.uk
ParameterValueMethodSignificance
Binding Affinity (Kd)22 nMSurface Plasmon Resonance (SPR)Measures the strength of the ligand-target interaction.
Biochemical IC5057 nMBiochemical AssayConcentration of inhibitor required to reduce enzyme activity by 50%.
Predicted Key InteractionHydrogen bond between nitrile and Lys661Molecular DockingIdentifies critical interactions for binding.

Simulation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry is also a valuable tool for elucidating the mechanisms of chemical reactions and understanding the role of catalysts. The synthesis of this compound would likely proceed through a Mannich-type reaction, involving the condensation of a benzaldehyde (B42025) derivative, pyrrolidine, and a source of formaldehyde (B43269) or a related electrophile. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the reaction pathway at the atomic level. nih.govsuperfri.org

These simulations can identify the transition states and intermediates along the reaction coordinate, allowing for the calculation of activation energies and reaction rates. nih.govrsc.org For example, a computational study of the aza-Cope-Mannich tandem reaction to form substituted pyrrolidines was used to delineate the energy profile of the multi-step reaction. emich.eduemich.edu The study aimed to understand the factors influencing the stereoselectivity of the reaction, which is a critical aspect of many chemical syntheses. emich.eduemich.edu

In the context of this compound synthesis, DFT calculations could be used to:

Compare different potential catalytic pathways, for instance, acid-catalyzed versus base-catalyzed mechanisms.

Investigate the effect of substituents on the benzaldehyde precursor on the reaction rate and yield.

Model the role of the solvent in stabilizing intermediates and transition states.

A computational study on a multicomponent double Mannich reaction utilized DFT calculations to reveal a detailed reaction pathway, identifying key intermediates and transition state energy barriers. nih.gov The calculated energy barrier for the Mannich reaction step was 13.2 kcal/mol. nih.gov Such data is invaluable for optimizing reaction conditions to favor the desired product formation.

Table 2: Example of Calculated Energy Barriers for a Related Pyrrolidine Synthesis Reaction. nih.govrsc.org
Reaction StepCalculated Activation Energy (kJ/mol)Computational MethodSignificance
Michael Addition21.7DFTEnergy required for the initial C-C bond formation.
Cyclization to Pyrrolidine Ring11.9DFTEnergy barrier for the ring-forming step.
Tautomerization178.4DFTEnergy required for a necessary preceding rearrangement.

By simulating the reaction mechanism, researchers can gain a deeper understanding of the factors that control the reaction's outcome. This knowledge can then be used to rationally design more efficient and selective synthetic routes to this compound and its derivatives.

Structure Activity Relationship Sar and Medicinal Chemistry Research for 2 Pyrrolidin 1 Ylmethyl Benzonitrile Scaffolds

Elucidation of Key Structural Features for Biological Activity

The biological activity of compounds based on the 2-(pyrrolidin-1-ylmethyl)benzonitrile scaffold is dictated by a combination of key structural features that facilitate interactions with specific biological targets. Research into various derivatives has shown that the arrangement of the pyrrolidine (B122466) ring, the central methylene (B1212753) linker, and the benzonitrile (B105546) moiety is crucial for efficacy.

In studies of related compounds, such as 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives acting as inhibitors of Lysine-Specific Demethylase 1 (LSD1), the scaffold's core components were shown to be essential. The pyrrolidine ring serves as a central scaffold, while the nitrile group forms a crucial hydrogen bond with the Lys661 residue in the enzyme's active site. manchester.ac.uk Similarly, in the context of farnesyltransferase inhibitors, a 3-aminopyrrolidinone core (structurally related to pyrrolidine) combined with a benzonitrile-containing moiety was found to be a potent combination. nih.gov Many SAR studies have affirmed the vital role of the pyrrolidine heterocycle in enabling effective interactions with biological targets. frontiersin.org

Impact of Substituent Modifications on Pharmacological Efficacy and Selectivity

Modifying the substituents on both the pyrrolidine and benzonitrile rings has a profound impact on the pharmacological efficacy and selectivity of these compounds. Medicinal chemistry campaigns often focus on these modifications to fine-tune activity, improve metabolic stability, and enhance target selectivity. mdpi.com

For instance, in the development of selective androgen receptor modulators (SARMs), introducing a methyl group at the C-3 position of the pyrrolidine ring was shown to prevent metabolic instability due to its steric hindrance, leading to better pharmacokinetic profiles. nih.gov Further modifications to the benzonitrile ring, such as the introduction of a chloro group (2-chlorobenzonitrile) or fluoro and methyl groups (3-fluoro-2-methylbenzonitrile), resulted in compounds with good bioavailability and strong anabolic activity. nih.gov

In a different context, for TRPV1 antagonists, modifications on the benzyl (B1604629) C-region (related to the benzonitrile portion) were explored extensively. The introduction of a trifluoromethyl group was found to be critical for potent activity, making hydrophobic interactions with pockets in the receptor. nih.gov The nature of the substituent at the 2-position of the phenyl ring also significantly influenced antagonist activity, with branched or cyclic alkylthio groups generally showing better antagonism than straight-chain ones. nih.gov

Table 1: Impact of Substituent Modification on Biological Activity

Scaffold/SeriesTargetSubstituent ModificationObserved Impact on Efficacy/SelectivityReference
4-(Pyrrolidin-1-yl)benzonitrile (B86329)Androgen Receptor (AR)Methyl group at C-3 of pyrrolidineImproved metabolic stability and pharmacokinetics. nih.gov
4-(Pyrrolidin-1-yl)benzonitrileAndrogen Receptor (AR)2-chloro or 3-fluoro-2-methyl on benzonitrileMaintained potent AR agonistic activity with good bioavailability. nih.gov
Phenyl C-region AnalogsTRPV16-trifluoromethyl group on benzyl ringCritical for potent antagonism via hydrophobic interactions. nih.gov
Phenyl C-region AnalogsTRPV1Branched/cyclic alkylthio groups at 2-positionGenerally showed better antagonism than straight-chain analogs. nih.gov
Quinazolin-4-one DerivativesDPP-4Fluorination of the benzonitrile moietyResulted in the highest level of inhibition and metabolic stability. nih.gov

Role of the Pyrrolidine Moiety in Modulating Bioactivity

The pyrrolidine moiety is far from being a simple linker; it plays a multifaceted role in modulating the bioactivity of the entire molecule. Its significance stems from several key properties. nih.govresearchgate.net

First, as a saturated, five-membered ring, it possesses a non-planar, three-dimensional structure. This "pseudorotation" allows it to adopt various conformations, enabling a better fit within a protein's binding pocket compared to a flat aromatic ring. nih.govresearchgate.net This conformational flexibility, which can be controlled by the choice of substituents, is crucial for pharmacological efficacy. nih.gov

Second, the nitrogen atom within the pyrrolidine ring confers basicity to the scaffold, which can be a critical factor for forming salt bridges or hydrogen bonds with acidic residues in a receptor. nih.gov The position and nature of substituents can shift this basicity, thereby tuning the interaction strength. nih.gov

Significance of the Benzonitrile Moiety in Receptor Binding and Biological Action

The benzonitrile moiety is a recurring feature in many biologically active compounds and is of considerable significance for receptor binding and action. The nitrile group (–C≡N) is a potent hydrogen bond acceptor and can also participate in other non-covalent interactions.

In the design of LSD1 inhibitors, the nitrile group of the 4-(pyrrolidin-3-yl)benzonitrile scaffold was predicted to form a key hydrogen bond with the side chain of Lys661, an essential interaction for potent inhibition. manchester.ac.uk Similarly, in research on mGlu5 receptor modulators, a common cyano moiety was found to be critical for making a direct hydrogen bond that stabilizes an inactive form of the receptor. nih.gov

Beyond hydrogen bonding, the benzene (B151609) ring of the benzonitrile fragment can engage in π-π stacking interactions with aromatic residues (like phenylalanine or tyrosine) in the receptor's binding site. nih.gov This interaction helps to anchor the ligand in the correct orientation for optimal activity. In quinazolinone-based DPP-4 inhibitors, substituting a methyl-benzonitrile group at the N-3 position was a key factor in achieving potent and specific inhibition. nih.gov The presence of the benzonitrile fragment is common in many approved drugs, highlighting its importance in establishing specific and high-affinity binding to biological targets. nih.gov

Stereochemical Influence on Pharmacological Profiles

Stereochemistry plays a pivotal role in the pharmacological profiles of chiral molecules containing the this compound scaffold, as biological systems like receptors and enzymes are inherently chiral. researchgate.net The presence of stereogenic centers, often on the pyrrolidine ring, means that different stereoisomers can exhibit vastly different activities, selectivities, and metabolic stabilities. nih.govresearchgate.net

The spatial orientation of substituents on the pyrrolidine ring can lead to distinct binding modes. For one enantiomer, a key functional group might be positioned perfectly to interact with a receptor, while in the other enantiomer, that same group may be oriented away from the optimal position or cause steric clashes. nih.govresearchgate.net

For example, in the development of TRPV1 antagonists, marked stereospecific activity was observed, with the (S)-isomer of one analog showing excellent antagonism (Ki = 0.3 nM) while the other isomer was presumably less active. nih.gov Likewise, SAR studies on PPARα/γ dual agonists revealed that the cis-configuration of substituents on the pyrrolidine ring was preferred over the trans orientation, underscoring the importance of the relative spatial arrangement of functional groups. nih.gov The investigation of specific stereoisomers is therefore a critical aspect of drug design and development for this class of compounds. nih.gov

Pharmacological Target Engagement and Preclinical Therapeutic Potential of 2 Pyrrolidin 1 Ylmethyl Benzonitrile Analogues

Histamine (B1213489) H3 Receptor Antagonism and Cognition Enhancement

Analogues incorporating the pyrrolidine-benzonitrile framework have been identified as potent antagonists of the histamine H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system. As a presynaptic autoreceptor, H3R modulates the release of histamine and other key neurotransmitters, including acetylcholine (B1216132) and dopamine, making it a strategic target for treating cognitive deficits.

One of the most prominent examples is the compound ABT-239, chemically known as 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile. This compound is a potent and selective H3 receptor antagonist with high affinity for both human and rat receptors, exhibiting Ki values in the nanomolar range (0.1-5.8 nM). nih.govnih.gov Preclinical studies have demonstrated its efficacy in enhancing cognitive performance in various animal models. nih.gov For instance, ABT-239 improved memory in a social recognition model in adult rats and an inhibitory avoidance acquisition model in rat pups. nih.govnih.gov The mechanism of action involves blocking H3 receptors, which leads to an increased release of neurotransmitters that are crucial for modulating cognitive processes like attention, vigilance, and memory. researchgate.netnih.gov The potency and selectivity of this class of compounds underscore the potential of H3 receptor antagonists for the therapeutic management of cognitive dysfunction. nih.govnih.gov

Table 1: In Vitro and In Vivo Activity of ABT-239, a Pyrrolidine-Benzonitrile Analogue
ParameterValue/ObservationModel SystemReference
H3 Receptor Binding Affinity (Ki)0.1–5.8 nMHuman and Rat Receptors nih.gov
Efficacy in Social Recognition ModelEffective at 0.01 mg/kgAdult Rats nih.gov
Efficacy in Inhibitory Avoidance ModelEffective at 0.1 mg/kgRat Pups nih.gov
Neurotransmitter Release EnhancementIncreased Acetylcholine and DopamineRat Frontal Cortex nih.gov

TGF-β Type I Receptor (ALK5) and Activin Type I Receptor (ALK4) Inhibition

The transforming growth factor-β (TGF-β) signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis. nih.gov The signal is transduced through type I and type II serine/threonine kinase receptors, with activin receptor-like kinase 5 (ALK5) being the primary type I receptor for TGF-β. nih.gov Small molecule inhibitors targeting ALK5 have been developed as potential therapeutics. nih.gov

While direct inhibition of ALK5 or the related activin type I receptor (ALK4) by 2-(Pyrrolidin-1-ylmethyl)benzonitrile itself is not extensively documented in the reviewed literature, the development of various small molecule inhibitors for these targets highlights their therapeutic tractability. For example, the compound SB-431542 is a potent and selective inhibitor of ALK4, ALK5, and ALK7. nih.govwikipedia.org Other inhibitors such as Galunisertib (LY2157299) and RepSox also target the TGF-β type I receptor kinase. medchemexpress.comselleckchem.com These compounds function by blocking the kinase activity of the receptor, thereby preventing the phosphorylation of downstream signaling molecules like Smad2 and Smad3. nih.gov The exploration of diverse chemical scaffolds, including those with benzamide (B126) moieties, for ALK4/ALK5 inhibition suggests that derivatives of the pyrrolidine-benzonitrile core could be investigated for activity against these important kinase targets. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Metabolic Disorders

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for the management of type 2 diabetes mellitus. pensoft.net DPP-4 inhibitors, known as gliptins, work by preventing the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin (B600854) secretion. medchemexpress.com

Research has led to the synthesis and evaluation of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives as DPP-4 inhibitors. wikipedia.org These compounds integrate the benzonitrile (B105546) moiety, which is a key feature of the title compound. In one study, a series of these quinazolinone-benzonitrile derivatives demonstrated good inhibitory activity against the DPP-4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM. wikipedia.org Although their potency was lower than the established drug sitagliptin, the findings confirm that the benzonitrile scaffold can be incorporated into structures that effectively target the DPP-4 active site. wikipedia.org The pyrrolidine (B122466) ring, a common feature in many DPP-4 inhibitors, contributes to the interaction with the enzyme. Other research has identified potent, selective, and orally bioavailable dipeptide-derived inhibitors of DPP-IV that feature a pyrrolidine-2-carbonitrile (B1309360) structure. scbt.com

Anti-Trypanosomal Activity

African trypanosomiasis, a parasitic disease caused by Trypanosoma brucei, is fatal if left untreated. nih.gov There is a persistent need for new therapeutic agents due to the toxicity and emerging resistance associated with current drugs. The pyrrolidine moiety has been incorporated into compounds investigated for their anti-trypanosomal effects.

Studies on fluoroquinolones with pyrrolidinyl substitutions have shown that these compounds exhibit activity against Trypanosoma brucei. nih.govnih.gov These derivatives were found to inhibit nucleic acid biosynthesis in the parasites, a characteristic of topoisomerase II inhibition. nih.govnih.gov The research indicated that the presence of bulky substituents on the pyrrolidine ring could enhance both the antitrypanosomal activity and the selective toxicity towards the parasite over mammalian cells. nih.gov More recently, a diversity-oriented synthesis approach led to the creation of sulfonyl fluoride (B91410) probes, where coupling with N-Boc pyrrolidine was a key step. medchemexpress.com Several of these probes demonstrated sub-micromolar activity against Trypanosoma brucei, suggesting that the pyrrolidine scaffold is a valuable component in the design of novel anti-trypanosomal agents. medchemexpress.com

Potential as SARS-CoV-2 Main Protease (Mpro) Inhibitors

The main protease (Mpro, or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for the development of antiviral drugs. youtube.comnih.gov Inhibition of Mpro disrupts the processing of viral polyproteins, thereby halting the viral life cycle. nih.gov The pyrrolidine scaffold has been identified as a structural component in the design of Mpro inhibitors. biorxiv.org

While the specific compound this compound has not been singled out in major studies, the broader class of pyrrolidine-containing molecules is being actively investigated. biorxiv.org The development of peptidomimetic and small-molecule inhibitors often involves heterocyclic structures to optimize binding to the Mpro active site. youtube.com These inhibitors can be either covalent, forming a bond with the catalytic cysteine (Cys145), or non-covalent. nih.gov The structural diversity and favorable physicochemical properties of pyrrolidine derivatives make them attractive candidates for scaffold-based drug design aimed at discovering novel and potent inhibitors of the SARS-CoV-2 main protease. nih.govnih.gov

Transient Receptor Potential Cation Channel 5 (TRPC5) Inhibition

Transient Receptor Potential Cation Channel 5 (TRPC5) is a non-selective cation channel that has gained attention as a therapeutic target for conditions such as chronic kidney disease and pain. youtube.comnih.gov The development of selective inhibitors for TRPC5 is an active area of research to better understand its physiological roles and therapeutic potential.

In the exploration of 2-aminobenzimidazole (B67599) scaffolds as TRPC5 inhibitors, a derivative containing a 2-(pyrrolidin-1-yl) substitution was synthesized and evaluated. youtube.com This compound was found to be equipotent to the initial hit compound, demonstrating an IC50 value of 4.30 μM. youtube.com This finding indicates that the pyrrolidine moiety is well-tolerated and can be a key component in potent TRPC5 inhibitors. Further medicinal chemistry efforts on related scaffolds have led to the discovery of highly potent and selective tool compounds for studying TRPC5 function, highlighting the value of incorporating such heterocyclic structures in inhibitor design. nih.gov

Table 2: TRPC5 Inhibition by a Pyrrolidine-Containing Analogue
Compound ClassKey Structural FeatureActivity (IC50)Reference
2-Aminobenzimidazole Derivative2-(Pyrrolidin-1-yl) substitution4.30 μM youtube.com

Other Reported Biological Activities of Pyrrolidine-Benzonitrile Derivatives (e.g., Anti-mitotic, HIV-1 NNRTI)

The versatility of the pyrrolidine scaffold is further demonstrated by its presence in compounds with other significant biological activities, including anti-mitotic and anti-HIV properties.

Anti-mitotic Activity: Certain pyrrolidine and pyrrole (B145914) derivatives have been shown to possess anti-mitotic properties. nih.gov For example, pyrrolizidine (B1209537) alkaloid metabolites like dehydroretronecine, which contain a pyrrole-like structure, can inhibit cell division. youtube.com Synthetic polysubstituted pyrrolidines have also been evaluated for their antiproliferative activities against various cancer cell lines, with some showing potent inhibitory effects. researchgate.net These compounds often act by interfering with microtubule dynamics, which is crucial for mitosis, thereby halting cell proliferation. scbt.com

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI): The pyrrolidine ring is a structural element in some classes of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a cornerstone of antiretroviral therapy. biorxiv.org NNRTIs work by binding to a non-catalytic site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function. For instance, pyrrolobenzoxazepinone (PBO) derivatives represent a class of HIV-1 NNRTIs that have shown high inhibitory activity against both wild-type and drug-resistant strains of the virus. The development of these and other novel NNRTI classes, such as pyridinone derivatives, highlights the utility of the pyrrolidine scaffold in designing potent antiviral agents with improved resistance profiles. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future synthetic efforts will likely concentrate on developing more efficient, cost-effective, and environmentally friendly methods for producing 2-(Pyrrolidin-1-ylmethyl)benzonitrile and its derivatives. Key areas of focus include:

Green Chemistry Approaches: The use of sustainable practices, such as employing greener solvents and catalysts, is becoming standard. For instance, ultrasound-promoted, one-pot multicomponent syntheses have been successfully used for pyrrolidinone derivatives, offering high yields and short reaction times. rsc.org

Asymmetric Synthesis: Since the stereochemistry of the pyrrolidine (B122466) ring can significantly influence biological activity, developing stereoselective synthetic routes is crucial. researchgate.net Methods starting from chiral precursors like L-proline are common for creating specific stereoisomers. mdpi.com

Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step, offer a powerful tool for rapidly generating a diverse library of derivatives. The 1,3-dipolar cycloaddition reaction is a classic and highly effective method for constructing the pyrrolidine ring. nih.gov

Synthetic StrategyKey AdvantagesRelevance to Target Compound
Green Chemistry Reduced waste, lower energy consumption, use of non-toxic reagents.Enables sustainable large-scale production of derivatives.
Asymmetric Synthesis Produces enantiomerically pure compounds, crucial for target specificity.Allows for the synthesis of specific stereoisomers to probe structure-activity relationships.
Multicomponent Reactions High efficiency, combinatorial potential for library synthesis.Facilitates the rapid creation of diverse analogs for screening.

Advanced Computational Approaches for Deeper Mechanistic Understanding and Predictive Modeling

Computational tools are indispensable in modern drug discovery for predicting molecular interactions and properties, thereby reducing the time and cost of research.

Molecular Docking and Dynamics: These simulations can predict how derivatives of this compound might bind to specific protein targets. For example, docking studies have been used to support the selectivity of pyrrolidine derivatives against enzymes like cyclooxygenases and to understand binding modes with targets like Lysine-Specific Demethylase 1 (LSD1). ebi.ac.ukmanchester.ac.uk The nitrile group, for instance, could be modeled to explore potential hydrogen bonding interactions with target proteins, a feature observed in related LSD1 inhibitors. manchester.ac.uk

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. nih.gov For new derivatives, QSAR can help predict their potency and guide the design of more effective molecules.

ADMET Prediction: In silico tools can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. ebi.ac.uk

Exploration of Polypharmacology and Multi-target Ligand Design

The traditional "one molecule, one target" paradigm is increasingly being replaced by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. mdpi.com This approach, creating Multi-Target-Directed Ligands (MTDLs), is particularly promising for complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov

The this compound scaffold could serve as a foundation for MTDLs. Research on related structures has shown that pyrrolidine-containing molecules can be designed to inhibit multiple enzymes or receptors simultaneously. ebi.ac.ukmdpi.com For example, derivatives could be engineered to concurrently target different enzymes involved in a specific disease pathway, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance. mdpi.com

Integration of Omics Data in Structure-Activity Relationship Studies

The integration of "omics" data (genomics, proteomics, transcriptomics) with traditional Structure-Activity Relationship (SAR) studies offers a more holistic understanding of a drug's effect. nih.gov By analyzing changes in gene expression or protein levels in cells treated with derivatives of this compound, researchers can:

Identify Novel Targets: Uncover the molecular targets responsible for the compound's biological effects.

Elucidate Mechanisms of Action: Understand the downstream pathways modulated by the compound.

Discover Biomarkers: Identify biomarkers that can predict a patient's response to the drug.

This integrated approach can significantly enhance the efficiency of lead optimization and provide deeper insights into the biological activity of the synthesized compounds. nih.gov

Investigation of Novel Pharmacological Targets for Pyrrolidin-1-ylmethylbenzonitrile Derivatives

While the direct targets of this compound are not yet defined, research on its structural isomers provides valuable starting points for investigation.

Lysine-Specific Demethylase 1 (LSD1/KDM1A): Derivatives of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) have been developed as potent and reversible inhibitors of LSD1, an important epigenetic target in cancer therapy. manchester.ac.uknih.gov The core scaffold was designed to mimic the structure of a known inhibitor, and the nitrile group was found to be a key interacting moiety. manchester.ac.uk This suggests that derivatives of the this compound scaffold should also be evaluated for LSD1 inhibition.

Androgen Receptor: Analogs based on a 4-(pyrrolidin-1-yl)benzonitrile (B86329) core have been optimized as Selective Androgen Receptor Modulators (SARMs). nih.govnih.gov These compounds demonstrated tissue-selective androgenic activity, highlighting the potential for this class of molecules in treating conditions related to muscle wasting or hypogonadism.

Other Potential Targets: The versatility of the pyrrolidine scaffold means derivatives could be screened against a wide range of other targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes implicated in inflammatory or central nervous system disorders. researchgate.net

Potential Target ClassExample TargetRationale Based on Related Compounds
Epigenetic Enzymes LSD1 (KDM1A)4-(pyrrolidin-3-yl)benzonitrile derivatives are potent LSD1 inhibitors. manchester.ac.uknih.gov
Nuclear Receptors Androgen Receptor4-(pyrrolidin-1-yl)benzonitrile derivatives act as SARMs. nih.govnih.gov
Inflammatory Enzymes COX-1/COX-2, 5-LOXPyrrolidine-2,5-dione derivatives show multi-target anti-inflammatory activity. ebi.ac.uk
Kinases Tyrosine KinasesPyrrolidone-fused derivatives can act as multi-target kinase inhibitors. mdpi.com

Q & A

Q. What are the established synthetic routes for 2-(Pyrrolidin-1-ylmethyl)benzonitrile?

The compound can be synthesized via nucleophilic substitution or condensation reactions. One method involves reacting 2-(bromomethyl)benzonitrile (a precursor synthesized by brominating o-cyanotoluene) with pyrrolidine under reflux in a polar aprotic solvent like DMF . Another approach uses 2-fluorobenzaldehyde and pyrrolidine with potassium carbonate as a base, heated at 150°C in DMF for 20 hours, achieving a 93% yield . Purification typically employs column chromatography, and structural confirmation relies on NMR, IR, and HR-MS .

Q. How is this compound characterized in academic research?

Key characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and confirm substitution patterns (e.g., aromatic protons and pyrrolidine methylene groups) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures to resolve bond lengths and angles, critical for verifying stereochemistry .
  • Mass spectrometry : HR-MS provides exact mass confirmation, distinguishing isotopic patterns .

Q. What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential acute toxicity (Category 4 for oral, dermal, and inhalation hazards) .
  • Waste disposal : Separate hazardous waste and engage certified disposal services to avoid environmental contamination .
  • Ventilation : Use fume hoods to mitigate inhalation risks during synthesis .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for this compound?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate reactions in biphasic systems.
  • Temperature control : Prolonged heating (20+ hours) at 150°C improves conversion rates but risks decomposition; microwave-assisted synthesis could reduce reaction time .

Q. What contradictions exist in reported data for this compound, and how can they be resolved?

  • Stereochemical inconsistencies : Discrepancies in NMR shifts may arise from dynamic pyrrolidine ring puckering. Variable temperature (VT) NMR or X-ray crystallography can clarify conformational dynamics .
  • Yield variability : Differences in precursor purity (e.g., bromomethyl intermediates) or solvent quality may explain yield fluctuations. LC-MS monitoring of intermediates is recommended .

Q. What role does this compound play in materials science?

The compound’s nitrile and pyrrolidine groups make it a candidate for:

  • OLEDs : As a precursor for thermally activated delayed fluorescence (TADF) materials, where electron-withdrawing nitriles stabilize excited states .
  • Coordination polymers : The pyrrolidine nitrogen can act as a ligand for transition metals, enabling luminescent or catalytic frameworks .

Q. How can computational methods enhance research on this compound?

  • Docking studies : Predict binding affinities for biological targets (e.g., enzymes) using software like AutoDock .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide applications in optoelectronics .

Q. What biological activities are associated with structurally similar benzonitrile derivatives?

  • Anticancer activity : Derivatives like 4-[2-(aryl)ethenyl]benzonitriles show cytotoxicity against breast cancer cell lines (MCF-7, T47D) via aromatase inhibition .
  • Neuroimaging : Radiolabeled analogs (e.g., 11^{11}C-DASB) target serotonin transporters, suggesting potential for PET tracer development .

Methodological Guidance

Q. How should researchers address low reproducibility in crystallographic data?

  • Data validation : Use checkCIF to identify refinement errors in SHELXL outputs .
  • Twinned crystals : Apply SHELXL’s twin refinement tools to resolve overlapping diffraction patterns .

Q. What strategies mitigate synthetic byproducts in pyrrolidine-containing compounds?

  • Protecting groups : Temporarily block reactive amines during multi-step syntheses .
  • Regioselective alkylation : Use sterically hindered bases (e.g., DIPEA) to direct substitution to the benzonitrile methyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.